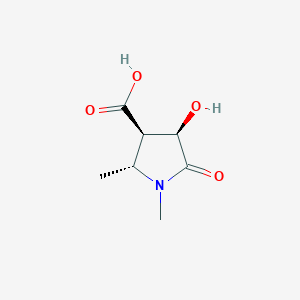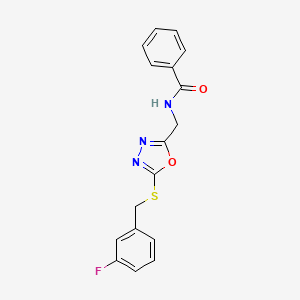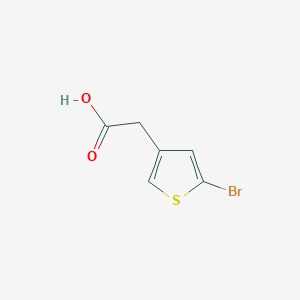![molecular formula C13H15ClN2O B2885029 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide CAS No. 1147206-56-1](/img/structure/B2885029.png)
2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide” is a compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
科学的研究の応用
Antidepressant Effects and NMDA Receptor Modulation
2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide, through its action on the N-methyl-D-aspartate (NMDA) receptors, has been explored for its potential antidepressant effects. NMDA receptor antagonists like ketamine have shown significant improvement in depressive symptoms, suggesting a role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000). This mechanism underlines the importance of targeting glutamate systems, specifically NMDA receptors, for potential therapeutic applications in major depression.
Investigating Metabolism and Toxicology
Research on compounds with a similar chemical structure or functional groups, such as ketamine, can provide insights into the metabolism and toxicological profile of this compound. Studies on ketamine, an NMDA receptor antagonist, highlight the metabolic pathways involving N-demethylation and hydroxylation, followed by conjugation. These insights can help predict the metabolic fate of this compound and understand its potential interactions within biological systems (Shahani et al., 2004).
Pharmacokinetics and Pharmacodynamics Modeling
Mechanistic pharmacokinetic and pharmacodynamic modeling of related compounds can inform the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. For instance, studies on CHF3381, a new NMDA antagonist and reversible monoamine oxidase-A inhibitor, developed mechanistic models to describe its pharmacokinetics and the relationship with monoamine oxidase-A activity. Such models can be crucial for understanding the dose-response relationship and optimizing therapeutic efficacy of this compound (Csajka et al., 2005).
Toxicology and Safety Assessment
Evaluating the safety profile of this compound is paramount, particularly in identifying potential adverse effects related to its pharmacological activity. Previous research on compounds with NMDA receptor antagonism, such as ketamine, has provided valuable data on possible toxicological effects, including dependency and cystitis associated with long-term use. These studies underscore the importance of comprehensive toxicological assessments to ensure the safety of novel compounds (Pal et al., 2002).
将来の方向性
作用機序
Target of Action
The compound 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown significant clinical and biological applications .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Pharmacokinetics
For instance, the selective CYP11B2 inhibitor LCI699, an indole derivative, has been studied in human clinical trials .
Result of Action
Indole derivatives have been reported to exhibit a range of biological effects due to their interaction with various cellular targets .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Environmental factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.
特性
IUPAC Name |
2-chloro-N-[(1-ethylindol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-16-11(9-15-13(17)8-14)7-10-5-3-4-6-12(10)16/h3-7H,2,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAAZTGSQWMLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)
![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)




